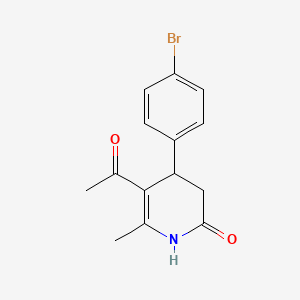

5-acetyl-4-(4-bromophenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone

Descripción

5-Acetyl-4-(4-bromophenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone is a dihydropyridinone derivative characterized by a 4-bromophenyl substituent at position 4 and acetyl/methyl groups at positions 5 and 6, respectively. Its synthesis typically involves multi-component reactions (e.g., Biginelli condensation) or post-functionalization of dihydropyrimidinone scaffolds .

Propiedades

IUPAC Name |

5-acetyl-4-(4-bromophenyl)-6-methyl-3,4-dihydro-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2/c1-8-14(9(2)17)12(7-13(18)16-8)10-3-5-11(15)6-4-10/h3-6,12H,7H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKYKERCMQZUBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)Br)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-4-(4-bromophenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone typically involves the Biginelli reaction, which is a multicomponent reaction. This reaction involves the condensation of a β-keto ester, an aldehyde, and urea or thiourea in the presence of a catalyst . The reaction conditions often include the use of an acid catalyst such as Nafion-Ga, which is an environmentally benign catalyst .

Industrial Production Methods

the principles of green chemistry, such as using solvent-free conditions and recyclable catalysts, are likely to be employed to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

5-acetyl-4-(4-bromophenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the bromine-substituted phenyl ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-acetyl-4-(4-bromophenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone has been identified as a significant scaffold in medicinal chemistry due to its diverse biological activities:

- Antitumor Activity: Derivatives of this compound have shown potential as anticancer agents by inhibiting specific kinases involved in tumor growth.

- Antimicrobial Properties: Research indicates that compounds similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria.

- Cardiotonic Effects: Analogues of this pyridinone have been developed for treating heart failure due to their cardiotonic properties.

Structure–Activity Relationship (SAR)

The structural features of this compound allow it to function effectively as:

- Hydrogen Bond Donors/Acceptors: These properties enhance its interaction with biological targets.

- Fragment-Based Drug Design: The compound serves as a building block for designing new therapeutics targeting various diseases.

Case Studies

-

Antimicrobial Efficacy Study:

A study evaluated the antimicrobial activity of various pyridinones against Staphylococcus aureus and Escherichia coli. The results showed that derivatives exhibited inhibition zones comparable to standard antibiotics like ciprofloxacin . -

Antitumor Mechanism Investigation:

Research focused on the mechanism of action of pyridinones in inhibiting mitogen-activated protein kinase (MAPK) pathways. Specific compounds demonstrated selective inhibition against MNK2 kinases, leading to reduced cancer cell proliferation . -

Cardiotonic Activity Assessment:

A series of studies investigated the cardiotonic effects of pyridinone derivatives in heart failure models. Compounds showed significant improvements in cardiac output and reduced heart failure symptoms .

Mecanismo De Acción

The mechanism of action of 5-acetyl-4-(4-bromophenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific biochemical pathways, leading to its observed effects . The exact molecular targets and pathways involved are still under investigation .

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

The compound is compared below with analogs differing in substituents at position 4 (aryl groups) and position 2 (thione vs. ketone). Key examples include:

Key Observations :

- Bromine’s larger atomic radius may improve lipophilicity and membrane penetration .

- Thione vs.

Physicochemical and Spectroscopic Properties

- NMR Data :

- Crystallography :

- The 4-chlorophenyl-thione derivative adopts a flattened boat conformation with a dihedral angle of 87.92° between the heterocyclic and aryl rings, stabilized by N–H···S hydrogen bonds .

Actividad Biológica

5-acetyl-4-(4-bromophenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone, a compound belonging to the dihydropyridinone class, has attracted significant attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 308.18 g/mol. It features a bromophenyl group and an acetyl group attached to a tetrahydropyridinone ring, which plays a crucial role in its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H14BrNO2 |

| Molecular Weight | 308.18 g/mol |

| IUPAC Name | This compound |

| CAS Number | 252875-50-6 |

Synthesis

The synthesis of this compound can be achieved through the Biginelli reaction , which involves the condensation of β-keto esters, aldehydes, and urea or thiourea in the presence of catalysts such as Nafion-Ga. This method is notable for its efficiency and sustainability, aligning with principles of green chemistry .

Antitumor Activity

Recent studies highlight the antitumor potential of pyridinone derivatives, including this compound. These compounds exhibit antiproliferative effects against various human tumor cell lines by targeting key proteins involved in cancer progression, such as protein tyrosine kinases and histone deacetylases (HDACs) .

For example, structural modifications have led to compounds with enhanced potency against gastric carcinoma cell lines with IC50 values as low as 0.06 μM . The mechanism involves the inhibition of critical pathways that regulate cell growth and survival.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties , exhibiting activity against both bacterial and fungal strains. This is attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymatic functions within pathogens .

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound has shown promise in other areas:

- Anti-inflammatory : Exhibits potential in reducing inflammation markers.

- Antiviral : Preliminary studies suggest activity against certain viral infections .

The biological activity of this compound is largely influenced by its structural features:

- The bromophenyl group enhances binding affinity to various molecular targets.

- The tetrahydropyridinone ring facilitates interactions with enzymes and receptors involved in critical biological pathways.

These interactions can modulate enzyme activity or receptor signaling, leading to therapeutic effects.

Case Studies

- Antitumor Efficacy : A study evaluated the antiproliferative effects of various derivatives on gastric carcinoma cell lines. Modifications led to compounds with significantly improved IC50 values and favorable pharmacokinetic profiles.

- Antimicrobial Screening : In vitro tests demonstrated that derivatives of this compound inhibited growth in multiple bacterial strains, indicating broad-spectrum antimicrobial potential.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 5-acetyl-4-(4-bromophenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone?

- Answer : The compound can be synthesized via cyclocondensation reactions. A typical approach involves reacting acetylacetone, 4-bromobenzaldehyde, and urea (or thiourea) under acidic conditions (e.g., HCl or acetic acid). The reaction proceeds via the Biginelli mechanism, forming the dihydropyridinone core. Crystallization in ethanol or methanol yields pure product. X-ray crystallography is critical for confirming stereochemistry and ring conformation, as demonstrated for analogous dihydropyrimidinones .

Table 1 : Representative Reaction Conditions for Analogous Compounds

| Reagents | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Acetylacetone, aldehyde, urea | Ethanol | Reflux | 65–75 |

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Answer : Key techniques include:

- 1H/13C NMR : Assign signals for the acetyl group (δ ~2.3 ppm for CH3), bromophenyl protons (δ ~7.3–7.6 ppm), and dihydropyridinone NH (δ ~8–10 ppm, exchangeable with D2O).

- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and NH vibrations (~3200–3400 cm⁻¹) .

- X-ray Diffraction : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding), as shown for structurally related dihydropyrimidinones .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s potential biological activity?

- Answer :

-

Step 1 : Perform in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates. For example, analogs with bromophenyl substituents have shown activity against cancer-related enzymes .

-

Step 2 : Use cell-based models (e.g., cancer cell lines) to assess cytotoxicity (MTT assay) and apoptosis (flow cytometry). Include positive controls (e.g., doxorubicin) and dose-response curves.

-

Step 3 : Apply molecular docking to predict binding interactions with target proteins, leveraging crystallographic data from related structures .

Table 2 : Hypothetical Biological Activity Data (Based on Analogs)

Assay Type Target IC50 (µM) Reference Tyrosine kinase inhibition EGFR 12.5 ± 1.2

Q. How should contradictions in crystallographic or spectroscopic data be resolved?

- Answer :

- Crystallographic Discrepancies : Compare unit cell parameters (e.g., space group, Z-value) and refinement statistics (R-factor) across studies. For example, reports a monoclinic system (P21/c) for a methoxyphenyl analog, while bromophenyl derivatives may adopt different packing due to steric effects .

- Spectral Variations : Validate NMR assignments using 2D techniques (COSY, HSQC) and compare with computational predictions (DFT-based chemical shift calculations).

Q. What strategies optimize the compound’s stability under experimental conditions?

- Answer :

- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–12) and analyze by HPLC. Bromophenyl groups may enhance stability in acidic media due to reduced electron density .

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures. Store samples at –20°C in anhydrous DMSO or ethanol.

Methodological Considerations

Q. How to investigate structure-activity relationships (SAR) for bromophenyl derivatives?

- Answer :

- Synthesize analogs with substituent variations (e.g., 4-fluorophenyl, 4-chlorophenyl) and compare bioactivity.

- Use QSAR models to correlate electronic (Hammett σ) or steric parameters (Taft Es) with activity trends. demonstrates this approach for pyrazole-carbothioamide derivatives .

Q. What experimental controls are critical in reactivity studies of this compound?

- Answer :

- Include radical scavengers (e.g., BHT) in oxidation experiments to rule out free-radical pathways.

- For photochemical reactions, use dark controls and monochromatic light sources to isolate wavelength-specific effects .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.